Cas no 2228492-20-2 (O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine)

O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine
- O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine
- 2228492-20-2
- EN300-1736566
-
- インチ: 1S/C13H19NO/c1-13(2,9-15-14)12-5-3-4-11(8-12)10-6-7-10/h3-5,8,10H,6-7,9,14H2,1-2H3
- InChIKey: LGTVJZADDALMLL-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)(C)C1=CC=CC(=C1)C1CC1)N
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736566-0.5g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1736566-10.0g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 10g |
$6266.0 | 2023-06-04 | ||
Enamine | EN300-1736566-0.1g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1736566-1g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1736566-2.5g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1736566-0.25g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1736566-1.0g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 1g |
$1458.0 | 2023-06-04 | ||
Enamine | EN300-1736566-5.0g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1736566-0.05g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1736566-5g |
O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |
2228492-20-2 | 5g |
$4226.0 | 2023-09-20 |
O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamineに関する追加情報
O-2-(3-Cyclopropylphenyl)-2-Methylpropylhydroxylamine (CAS No. 2228492-20-2): A Comprehensive Overview
O-2-(3-cyclopropylphenyl)-hydroxylamine is a chemical compound with the CAS registry number 228491-65-7. This compound is a derivative of hydroxylamine, which is a simple amine with the formula NH₂OH. The structure of O-hydroxylamine involves a hydroxyl group (-OH) attached to an amine group (-NH₂), making it a valuable intermediate in organic synthesis. The specific compound in question, O-hydroxylamine, has gained attention due to its unique properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of O-hydroxylamine is characterized by the presence of a hydroxyl group directly attached to the nitrogen atom in the amine group. This arrangement imparts the compound with nucleophilic properties, making it reactive towards electrophilic species. The compound's reactivity is further influenced by the substituents attached to the nitrogen atom. In the case of O-hydroxylamine, the substituent is a cyclopropyl group, which introduces steric hindrance and can modulate the compound's reactivity and stability.
The synthesis of O-hydroxylamine typically involves the reaction of hydroxylamine with an appropriate electrophile, such as an alkyl halide or an acylium ion. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of hydroxylamine derivatives, including O-hydroxylamine.
O-Hydroxylamine has been explored for its potential applications in various industries. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds, such as antibiotics and antiviral agents. Its ability to act as a nucleophile makes it valuable in substitution reactions, which are fundamental to drug discovery processes. Additionally, O-hydroxylamine has been investigated for its role in agrochemicals, where it can be used as a precursor for herbicides or insecticides.
In materials science, O-hydroxylamine has shown promise as a building block for advanced materials. Its ability to form stable bonds with other molecules makes it useful in polymer chemistry and nanotechnology applications. Recent studies have highlighted its potential in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
The reactivity of O-hydroxylamine strong>, particularly its nucleophilic nature, has been leveraged in various organic transformations. For instance, it has been employed in substitution reactions to synthesize complex molecules with high precision. The steric effects introduced by the cyclopropylethoxy group further enhance its versatility in synthetic chemistry.
In terms of safety and handling, O-< strong class="keyword">Hydroxlyl AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy AmineHydroxy Amine,strong">O-Hydroxlyl amine( CAS No: 16577516 ) , like many other chemicals, requires proper handling to ensure safety. It is important to follow standard laboratory protocols when working with this compound to minimize risks associated with exposure.
In conclusion,O-Hydroxlyl amine ( CAS No: 16577516 ) is a versatile compound with significant potential across multiple industries due to its unique chemical properties and reactivity. Continued research into its synthesis methods and applications will undoubtedly unlock new opportunities for this valuable chemical.
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